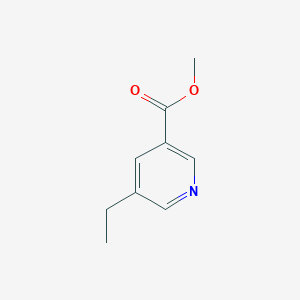

methyl 5-ethylnicotinate

Description

Methyl 5-ethylnicotinate (CAS: N/A; molecular formula: C₁₀H₁₁NO₂) is a pyridine alkaloid derived from the chemical transformation of secoiridoid glucosides found in Ligustrum vulgare L. (common privet) . Structurally, it consists of a pyridine ring substituted with an ethyl group at position 5 and a methoxycarbonyl (-COOCH₃) group at position 2. This compound is synthesized via ammonization and aromatization of secoiridoid precursors, a process common to Type IV pyridine alkaloids .

Propriétés

Formule moléculaire |

C9H11NO2 |

|---|---|

Poids moléculaire |

165.19 g/mol |

Nom IUPAC |

methyl 5-ethylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H11NO2/c1-3-7-4-8(6-10-5-7)9(11)12-2/h4-6H,3H2,1-2H3 |

Clé InChI |

SVJRFDLLBQTDOV-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC(=CN=C1)C(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

methyl 5-ethylnicotinate can be synthesized through several methods. One common approach involves the esterification of 5-ethylpyridine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 5-ethylpyridine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality.

Analyse Des Réactions Chimiques

Types of Reactions

methyl 5-ethylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

methyl 5-ethylnicotinate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism by which methyl 5-ethylpyridine-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of methyl 5-ethylnicotinate, emphasizing differences in substituents, sources, and physicochemical properties:

Key Observations:

Structural Variations: Substituent position (e.g., 5-ethyl vs. 6-methyl) significantly impacts electronic and steric properties. For example, methyl 6-methylnicotinate’s substituent at position 6 may hinder electrophilic substitution compared to methyl 5-ethylnicotinate . Ethyl vs.

Synthetic Pathways :

- Methyl 5-ethylnicotinate is biosynthesized from plant-derived secoiridoids, whereas analogs like ethyl 5-methylnicotinate are typically synthesized via esterification or transesterification .

Stability and Handling :

- Pyridine derivatives generally require storage in cool, UV-protected environments due to sensitivity to light and humidity . Methyl 5-ethylnicotinate’s ethyl group may confer slightly greater stability against hydrolysis compared to methyl esters .

Bioactivity and Applications :

- While methyl 5-ethylnicotinate’s specific bioactivity is underexplored, related compounds (e.g., methyl nicotinate) are used in pharmaceuticals and cosmetics for vasodilation and anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 5-ethylnicotinate, and how can purity be validated?

- Methodology : Optimize synthesis using nucleophilic substitution or esterification of 5-ethylnicotinic acid with methanol under acid catalysis. Validate purity via HPLC (≥95% purity threshold) and characterize using -/-NMR, IR spectroscopy, and high-resolution mass spectrometry. For reproducibility, document reaction conditions (temperature, solvent ratios, catalyst loading) and include raw spectral data in supplementary materials .

- Critical Consideration : Cross-reference with known spectra in databases (e.g., SciFinder) to confirm structural identity and rule out byproducts .

Q. How should researchers design experiments to assess the compound’s physicochemical properties (e.g., solubility, logP)?

- Methodology : Use shake-flask method for solubility in polar/nonpolar solvents (e.g., water, DMSO, hexane). Calculate logP via reverse-phase HPLC or computational tools (e.g., ACD/Labs). Validate experimentally using octanol-water partitioning. Report triplicate measurements with standard deviations to address variability .

- Data Integrity : Compare results with predicted values from QSAR models and justify discrepancies .

Q. What in vitro pharmacological models are appropriate for preliminary bioactivity screening?

- Methodology : Use cell-based assays (e.g., enzyme inhibition in kinase targets) with positive/negative controls. Standardize concentrations (IC/EC) and include dose-response curves. Validate assay reproducibility via inter-day replicates and Z’-factor analysis .

- Ethical Compliance : Follow institutional guidelines for cell-line authentication and contamination checks .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., conflicting IC values) be resolved?

- Methodology : Conduct sensitivity analysis by varying assay conditions (pH, temperature, co-solvents). Perform meta-analysis of published data to identify confounding variables (e.g., batch-to-batch compound variability, assay protocols). Use Bland-Altman plots or Cohen’s kappa to assess inter-study agreement .

- Systematic Review : Apply PRISMA guidelines to evaluate study quality, focusing on blinding, randomization, and sample size adequacy .

Q. What experimental strategies mitigate stability issues (e.g., hydrolysis) during long-term storage?

- Methodology : Perform accelerated stability studies under stress conditions (40°C/75% RH, UV light). Monitor degradation via LC-MS and identify degradation products. Optimize storage in amber vials under inert gas (N) at -20°C. Include stability-indicating methods in protocols .

- Documentation : Report degradation kinetics (Arrhenius plots) and justify shelf-life recommendations .

Q. How should researchers address ethical considerations in preclinical toxicity testing?

- Methodology : Adhere to OECD/ICH guidelines for acute/chronic toxicity studies in animal models. Implement 3R principles (Replacement, Reduction, Refinement) and obtain IACUC approval. Include detailed justification of sample sizes and humane endpoints in protocols .

- Transparency : Disclose conflicts of interest and funding sources in publications, per ICMJE standards .

Q. What statistical approaches are optimal for analyzing dose-response relationships in heterogeneous datasets?

- Methodology : Apply nonlinear regression (e.g., Hill equation) with bootstrapping for confidence intervals. Use mixed-effects models to account for inter-experiment variability. Validate assumptions via residual plots and Kolmogorov-Smirnov tests .

- Reproducibility : Share raw data and analysis scripts in repositories (e.g., Zenodo) to enable independent verification .

Methodological Best Practices

- Data Presentation : Avoid duplicating tables/text in figures; use appendices for raw data while highlighting processed results in the main text .

- Literature Reviews : Combine keyword searches (e.g., "methyl 5-ethylnicotinate pharmacokinetics") with citation chaining to identify seminal studies and avoid selection bias .

- Peer Review : Pre-submission checks should ensure spectral data match reported structures and statistical methods align with COSMOS-E guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.